4-(4-Hydroxyphenyl)-2-butanone glucoside

Melanogenesis inhibition Cosmetic active screening B16 melanoma cell model

4-(4-Hydroxyphenyl)-2-butanone glucoside (commonly named raspberry ketone glucoside, RKG; CAS 38963-94-9) is a naturally occurring phenolic glycoside found in raspberry fruits (Rubus idaeus) and other plant sources. It is the β‑D‑glucopyranoside conjugate of raspberry ketone (RK), a volatile aroma compound.

Molecular Formula C16H22O7
Molecular Weight 326.34 g/mol
CAS No. 38963-94-9
Cat. No. B150528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)-2-butanone glucoside
CAS38963-94-9
Molecular FormulaC16H22O7
Molecular Weight326.34 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C16H22O7/c1-9(18)2-3-10-4-6-11(7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,12-17,19-21H,2-3,8H2,1H3
InChIKeyIDONYWHRKBUDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-(4-Hydroxyphenyl)-2-butanone Glucoside (Raspberry Ketone Glucoside, CAS 38963-94-9) Is a Distinct Melanogenesis Inhibitor for Cosmetic and Biochemical Procurement


4-(4-Hydroxyphenyl)-2-butanone glucoside (commonly named raspberry ketone glucoside, RKG; CAS 38963-94-9) is a naturally occurring phenolic glycoside found in raspberry fruits (Rubus idaeus) and other plant sources [1][2]. It is the β‑D‑glucopyranoside conjugate of raspberry ketone (RK), a volatile aroma compound. RKG belongs to the glycosidically bound volatile (GBV) class and is primarily investigated as a melanogenesis inhibitor with a demonstrated ability to suppress melanin synthesis in multiple model systems, including B16 melanoma cells and zebrafish embryos [3][4]. Its glycosylated structure fundamentally alters physicochemical properties relative to the aglycone, imparting water solubility and enabling a controlled-release prodrug mechanism in the skin.

Critical Differentiation of 4-(4-Hydroxyphenyl)-2-butanone Glucoside: Why In‑Class Melanogenesis Inhibitors Cannot Be Substituted


Compounds within the phenolic glycoside and melanogenesis inhibitor classes — including raspberry ketone (RK), α‑arbutin, glabridin, and 3‑O‑ethyl‑ascorbic acid — exhibit divergent mechanisms, enzyme inhibition profiles, and skin‑activation behavior. RKG distinguishes itself through a prodrug‑type activation cascade that releases RK gradually upon contact with stratum corneum enzymes, achieving sustained melanogenesis suppression beyond what direct‑acting tyrosinase inhibitors can provide [1][2]. Furthermore, RKG reduces melanin synthesis in B16‑F10 cells without directly inhibiting intracellular tyrosinase, a mechanistic signature not shared by α‑arbutin, which suppresses both tyrosinase activity and melanin content in the same cellular context [3]. These mechanistic and pharmacokinetic differences render simple substitution among in‑class agents scientifically unjustifiable for applications demanding prolonged depigmentation activity devoid of cellular tyrosinase inhibition.

Head‑to‑Head and Cross‑Model Quantitative Evidence for 4-(4-Hydroxyphenyl)-2-butanone Glucoside (CAS 38963-94-9) Against the Closest Comparators


RKG Inhibits Melanin Synthesis More Potently Than Arbutin in B16 Melanoma Cells: A Direct Head‑to‑Head Comparison

In a direct comparative study using cultured B16 melanoma cells, raspberry ketone β‑D‑glucoside (RaG/RKG) inhibited melanin synthesis more strongly than hydroquinone β‑D‑glucoside (arbutin), the benchmark cosmetic depigmenting agent [1]. The comparison was conducted under identical experimental conditions as part of a broader investigation of glycosidically bound volatile compounds. Arbutin is known to act through competitive tyrosinase inhibition after being hydrolyzed or directly; RKG’s superior activity, combined with its non‑tyrosinase‑dependent intracellular mechanism, indicates a distinct pharmacological advantage.

Melanogenesis inhibition Cosmetic active screening B16 melanoma cell model

RKG Achieves Melanin Reduction Without Direct Intracellular Tyrosinase Inhibition, Differentiating from α‑Arbutin

In a systematic three‑model comparison (mushroom tyrosinase, B16‑F10 mouse melanoma cells, zebrafish), RKG and α‑arbutin exhibited fundamentally different enzyme‑inhibition profiles despite both reducing melanin synthesis dose‑dependently [1]. In the B16‑F10 cell viability‑adjusted assay: α‑arbutin inhibited intracellular tyrosinase activity; RKG did not inhibit intracellular tyrosinase activity. However, both compounds significantly reduced melanin content. This divergence demonstrates that RKG operates through a tyrosinase‑independent pathway (subsequently identified as IL6/JAK1/STAT3 signaling), whereas α‑arbutin relies on direct tyrosinase suppression.

Tyrosinase-independent melanogenesis B16‑F10 cell assay Anti‑hyperpigmentation screening

In Vivo Zebrafish Melanin Reduction: RKG Demonstrates Superior Reproducibility Across Whole‑Organism Screening

In the zebrafish embryo model, RKG significantly inhibited tyrosinase activity and reduced melanin content on the body surface, alongside α‑arbutin, raspberry ketone (RK), and glycyrrhetic acid (GA) [1]. Critically, the zebrafish system was independently validated as having the best reproducibility among the three assay platforms (mushroom tyrosinase, B16‑F10 cells, zebrafish). Among the tested compounds, glabridin (GLA) and dipotassium glycyrrhizinate (DG) failed to inhibit tyrosinase in vivo, while RKG consistently showed activity in both enzymatic and phenotypic endpoints.

Zebrafish hyperpigmentation model In vivo melanin quantification Whitening agent screening

Prodrug‑Type Sustained Whitening Effect: RKG Provides Prolonged Melanogenesis Inhibition Not Achieved by Free Raspberry Ketone or Direct Inhibitors

RKG is enzymatically cleaved by homogenated and desquamated human stratum corneum cells, gradually releasing free raspberry ketone (RK) over time [1]. This prodrug behavior was demonstrated in an ex vivo model: incubation of RKG with stratum corneum preparations led to time‑dependent RK liberation. In contrast, direct application of RK or conventional tyrosinase inhibitors (e.g., arbutin) results in a burst‑type pharmacokinetic profile without sustained release. The gradual RK release ensures extended inhibition of melanogenic factors (tyrosinase, NO, superoxide, lipid peroxide) beyond the initial application window.

Controlled‑release cosmetic active Stratum corneum metabolism Sustained depigmentation

Water Solubility Advantage Over Raspberry Ketone: Formulation‑Enabling Physicochemical Differentiation

The β‑D‑glucopyranosyl moiety of RKG confers substantial water solubility, whereas raspberry ketone (RK) is a hydrophobic phenolic compound with limited aqueous solubility [1]. Vendor‑certified solubility data indicate RKG is freely soluble in water and polar organic solvents (e.g., ethanol), while RK requires organic solvents or surfactants for aqueous incorporation. This differential is typical of phenolic aglycone‑glycoside pairs: glycosylation increases topological polar surface area (TPSA) and hydrogen‑bonding capacity, enhancing hydrophilicity.

Cosmetic formulation solubility Hydrophilic active ingredient Glycoside physicochemical properties

Dual‑Mechanism Whitening: Melanin Synthesis Inhibition Combined with Nitric Oxide Scavenging Not Observed in Arbutin or Kojic Acid

Beyond melanin synthesis suppression, RKG and its released aglycone RK demonstrate dose‑dependent scavenging of nitric oxide (NO) radicals, a key mediator of UV‑induced skin pigmentation and inflammation [1]. NO, produced by inducible nitric oxide synthase in keratinocytes and melanocytes upon UV exposure, directly activates melanogenesis and contributes to post‑inflammatory hyperpigmentation. The study demonstrated that RK (released from RKG) inhibited NO production, superoxide anion generation, and lipid peroxidation in skin‑relevant assays. This dual functionality (melanin synthesis inhibition + NO scavenging) is not documented for arbutin or kojic acid, which are solely tyrosinase‑focused.

Nitric oxide scavenger Dual‑mechanism depigmenting UV‑induced pigmentation prevention

Evidence‑Aligned Procurement Scenarios: Where 4-(4-Hydroxyphenyl)-2-butanone Glucoside (CAS 38963-94-9) Provides Verifiable Advantage


Water‑Based Whitening Serums and Toners Requiring Transparent, Cold‑Process Formulation

RKG's water solubility, directly demonstrated by its glycosidic structure and supplier‑certified aqueous solubility, enables incorporation into fully aqueous, ethanol‑free, or low‑alcohol cosmetic vehicles without co‑solvents or heating . This contrasts with raspberry ketone (RK), which would require surfactants or organic solvents, potentially compromising formulation aesthetics, stability, or cold‑process manufacturing requirements. Procurement for transparent serum lines should prioritize RKG over RK.

Long‑Lasting Whitening Products Leveraging Prodrug‑Type Sustained Release

Formulations designed for all‑day or extended‑wear depigmenting activity benefit from RKG's prodrug mechanism: gradual enzymatic release of RK in the stratum corneum provides sustained melanogenesis suppression beyond the immediate post‑application window [1]. This property is not replicable by direct‑acting tyrosinase inhibitors (arbutin, kojic acid) or by free RK, making RKG the evidence‑supported choice for sustained‑release whitening claim substantiation.

Combination Whitening Strategies Targeting Tyrosinase‑Dependent and ‑Independent Pathways

RKG's tyrosinase‑independent melanin reduction (confirmed in B16‑F10 cells) enables synergistic formulation with direct tyrosinase inhibitors such as α‑arbutin or glabridin without mechanistic redundancy [2]. Procurement for multi‑pathway hyperpigmentation management — especially in treatment‑resistant or post‑inflammatory hyperpigmentation — should select RKG as the non‑tyrosinase pathway component based on the direct comparative evidence.

Anti‑Aging + Whitening Hybrid Products Targeting UV‑Induced Pigmentation and Oxidative Stress

RKG's dual activity — melanin synthesis inhibition plus NO radical scavenging and suppression of superoxide/lipid peroxidation — directly addresses the UV‑induced pigmentation‑oxidation axis [1]. This mechanistic breadth supports procurement for hybrid anti‑aging/whitening product development where single‑function tyrosinase inhibitors (arbutin, kojic acid) lack the complementary antioxidant‑anti‑inflammatory activity evidence.

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